

# 1,1-Diethyl-3-(4-methoxyphenyl)urea chemical properties

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## Compound of Interest

Compound Name: 1,1-Diethyl-3-(4-methoxyphenyl)urea

Cat. No.: B183745

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## Technical Guide: 1,1-Diethyl-3-(4-methoxyphenyl)urea

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a summary of the known chemical properties of **1,1-Diethyl-3-(4-methoxyphenyl)urea**. Due to a lack of publicly available experimental data, this document primarily presents predicted computational properties and general information based on related compounds. At the time of publication, specific experimental data for melting point, solubility, and detailed spectroscopic analyses (NMR, IR) for this compound are not available in the searched scientific literature. Furthermore, no studies detailing its biological activity or mechanism of action have been identified, precluding the inclusion of signaling pathways or detailed experimental protocols for biological assays.

### Chemical Properties

**1,1-Diethyl-3-(4-methoxyphenyl)urea** is a disubstituted urea derivative. The following table summarizes its key chemical identifiers and computed physicochemical properties.

Property	Value
IUPAC Name	1,1-diethyl-3-(4-methoxyphenyl)urea
Synonyms	N,N-Diethyl-N'-(4-methoxyphenyl)-urea
CAS Number	56015-84-0
Molecular Formula	C <sub>12</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	222.28 g/mol
Predicted Boiling Point	391.6 °C at 760 mmHg[1]
Predicted Flash Point	190.6 °C[1]
Predicted Density	1.093 g/cm <sup>3</sup> [1]
Monoisotopic Mass	222.13683 Da[2]

Note: The boiling point, flash point, and density are predicted values and have not been experimentally verified in the available literature.

## Experimental Data

A comprehensive search of the scientific literature did not yield specific experimental data for the following properties of **1,1-Diethyl-3-(4-methoxyphenyl)urea**:

- **Melting Point:** No experimental melting point has been reported. For a structurally related thiourea compound, 1,1-Diethyl-3-(4-methoxybenzoyl)thiourea, a melting point of 134-135 °C has been documented. However, this should not be considered a proxy for the target compound.
- **Solubility:** Quantitative solubility data in common laboratory solvents such as water, ethanol, DMSO, and acetone are not available.
- **Spectroscopic Data:** No experimental <sup>1</sup>H NMR, <sup>13</sup>C NMR, or FTIR spectra for **1,1-Diethyl-3-(4-methoxyphenyl)urea** have been found in the public domain.

## Synthesis

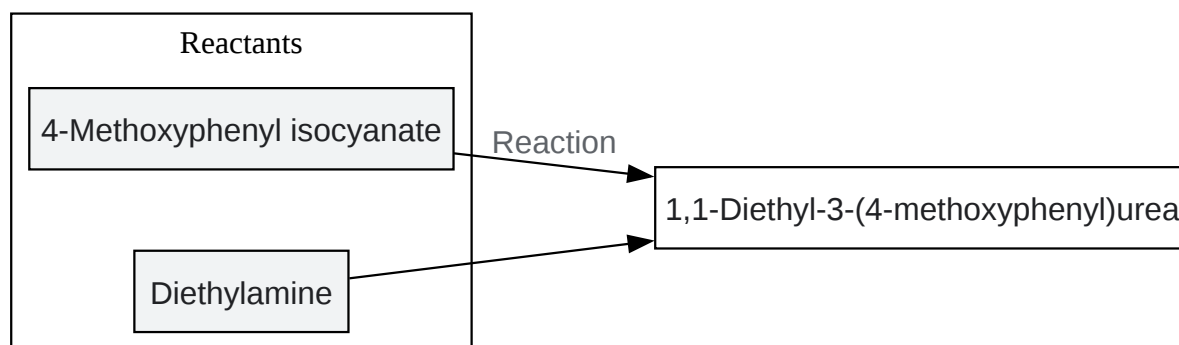
While a specific experimental protocol for the synthesis of **1,1-Diethyl-3-(4-methoxyphenyl)urea** is not detailed in the available literature, general methods for the synthesis of unsymmetrical ureas are well-established. Two plausible synthetic routes are outlined below.

## Conceptual Synthetic Pathways

Two common methods for the synthesis of analogous urea derivatives are:

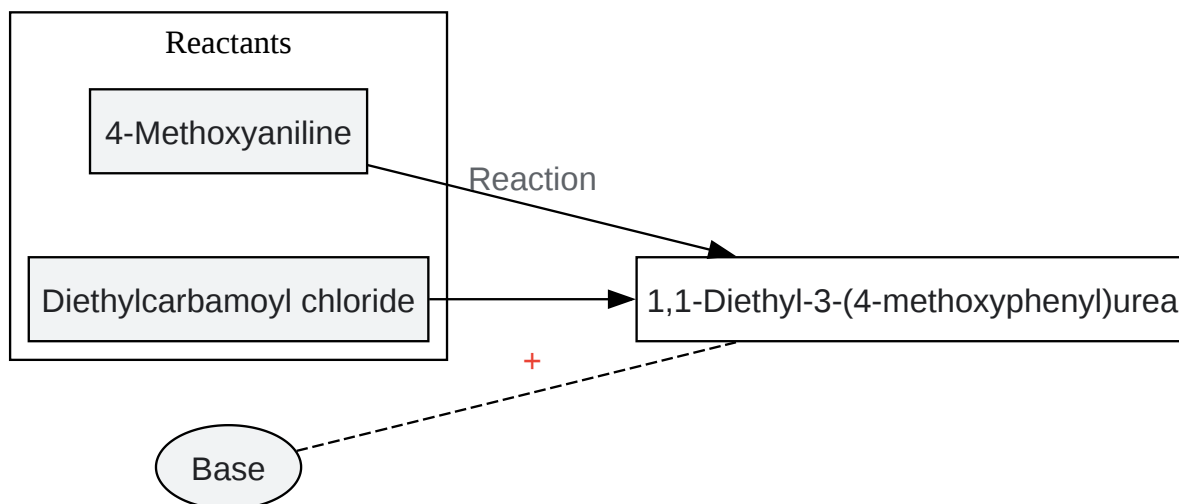
- From an Isocyanate and an Amine: The reaction of 4-methoxyphenyl isocyanate with diethylamine would be a direct method to form the target compound.
- From an Amine and a Carbamoyl Chloride: The reaction of 4-methoxyaniline with diethylcarbamoyl chloride in the presence of a base to neutralize the HCl byproduct is another viable route.

The following diagrams, generated using Graphviz, illustrate these logical synthetic relationships.



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Conceptual Synthesis via Isocyanate Pathway



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#### Conceptual Synthesis via Carbamoyl Chloride Pathway

## General Experimental Considerations (Hypothetical)

Based on general procedures for urea synthesis, a hypothetical experimental protocol would involve:

- **Reaction Setup:** The reaction would likely be carried out in an inert, anhydrous solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** One reactant would be dissolved in the solvent, and the second reactant added dropwise, possibly at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. A base, such as triethylamine or pyridine, would be included if an acid byproduct is generated.
- **Reaction Monitoring:** The progress of the reaction would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, the reaction mixture would be worked up to remove byproducts and unreacted starting materials. This typically involves washing with aqueous solutions (e.g., dilute acid, base, and brine), drying the organic layer, and removing

the solvent under reduced pressure. The crude product would then be purified, for example, by recrystallization or column chromatography.

## Biological Activity

There is no specific information in the reviewed literature regarding the biological activity, mechanism of action, or potential therapeutic applications of **1,1-Diethyl-3-(4-methoxyphenyl)urea**.

Urea derivatives are a broad class of compounds with diverse biological activities. Some have been investigated for their potential as:

- Anticancer agents
- Herbicides
- Fungicides
- Insecticides[3]
- Enzyme inhibitors (e.g., of glycogen synthase kinase 3 $\beta$ )
- Receptor modulators (e.g., of the cannabinoid type-1 receptor)

However, without experimental data for **1,1-Diethyl-3-(4-methoxyphenyl)urea**, any discussion of its biological role would be purely speculative.

## Conclusion

**1,1-Diethyl-3-(4-methoxyphenyl)urea** is a compound for which basic chemical identifiers and predicted properties are available. However, there is a significant lack of published experimental data regarding its physicochemical properties, a specific and detailed protocol for its synthesis, and any information on its biological activity. Further experimental investigation is required to fully characterize this molecule and to determine its potential applications in drug development or other scientific fields. Researchers interested in this compound should consider its synthesis and subsequent characterization as a novel contribution to the chemical sciences.

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## References

- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 1,1-diethyl-3-(4-methoxyphenyl)urea (C<sub>12</sub>H<sub>18</sub>N<sub>2</sub>O<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
- 3. 1,1-DIETHYLUREA(634-95-7) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [1,1-Diethyl-3-(4-methoxyphenyl)urea chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183745#1-1-diethyl-3-4-methoxyphenyl-urea-chemical-properties]

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